EP3 Receptor Selectivity: Misoprostol Exhibits >100-Fold Higher Affinity for EP3-III Than EP1, Defining a Distinct Pharmacologic Profile
Misoprostol demonstrates a unique selectivity profile across prostaglandin E (EP) receptor subtypes. It binds to the EP3-III receptor with a Ki of 0.319 µM, which is approximately 112-fold higher affinity than its binding to EP1 (Ki 35.675 µM) and 17-fold higher than its binding to EP4 (Ki 5.499 µM) . This selectivity contrasts with enprostil, which displays a Ki of 14.5 nM for the EP1 receptor [1], and gemeprost, which has a different EP3 potency ranking (EMR 3.3 vs. misoprostol 2.2) [2]. Misoprostol is also selective for EP receptors over DP, FP, IP, and TP receptors, with Ki values >100 µM for these non-EP targets .
| Evidence Dimension | EP Receptor Subtype Binding Affinity (Ki) |
|---|---|
| Target Compound Data | EP1: 35.675 µM; EP2: 10.249 µM; EP3-III: 0.319 µM; EP4: 5.499 µM |
| Comparator Or Baseline | Enprostil: EP1 Ki = 14.5 nM; Gemeprost: EP3 EC50-based EMR = 3.3 (misoprostol = 2.2) |
| Quantified Difference | Misoprostol EP3/EP1 affinity ratio ~112:1; Enprostil EP1 affinity ~2500x higher than misoprostol |
| Conditions | Radioligand binding assays using recombinant human EP receptors expressed in HEK293 cells (misoprostol data); separate studies for comparators |
Why This Matters
Receptor selectivity directly governs tissue-specific pharmacodynamics; sourcing misoprostol ensures predictable EP3/EP2-mediated signaling in gastrointestinal and uterine smooth muscle models, which is not replicable with EP1-preferring analogues like enprostil.
- [1] Wilson RJ, et al. Cloned human EP1 prostanoid receptor pharmacology characterized using radioligand binding techniques. 2002. View Source
- [2] Jones RL, et al. Characterization of a prostanoid EP3-receptor in guinea-pig aorta: partial agonist action of the non-prostanoid ONO-AP-324. Br J Pharmacol. 1998;125(6):1289-98. DOI: 10.1038/sj.bjp.0702178. View Source
